molecular formula C30H31FN4O3 B1229996 Ned 19 CAS No. 874374-25-1

Ned 19

Cat. No.: B1229996
CAS No.: 874374-25-1
M. Wt: 514.6 g/mol
InChI Key: FUHCEERDBRGPQZ-UHFFFAOYSA-N
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Description

Ned 19 is a selective membrane-permeant non-competitive antagonist of nicotinic acid adenine dinucleotide phosphate (NAADP). It is known for its ability to inhibit NAADP-mediated calcium signaling, which plays a crucial role in various cellular processes. This compound has been widely used in scientific research to study the functions of NAADP signaling in different cell types .

Preparation Methods

The synthesis of Ned 19 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthetic route described above can be scaled up for larger-scale production if needed.

Chemical Reactions Analysis

Ned 19 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups on this compound, leading to different derivatives.

    Substitution: this compound can undergo substitution reactions, where specific substituents on the molecule are replaced with other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Ned 19 has a wide range of scientific research applications, including:

Mechanism of Action

Ned 19 exerts its effects by selectively antagonizing the NAADP receptor, thereby inhibiting NAADP-mediated calcium release. This inhibition occurs without directly blocking calcium channels. The molecular targets of this compound include the NAADP receptor and associated calcium channels. The pathways involved in its mechanism of action include the modulation of intracellular calcium levels, which affects various downstream cellular processes .

Comparison with Similar Compounds

Ned 19 is unique in its selective antagonism of the NAADP receptor. Similar compounds include:

    Trans-Ned 19: A stereoisomer of this compound with similar antagonistic properties.

    Bafilomycin A1: An inhibitor of vacuolar-type H±ATPase, which also affects calcium signaling but through a different mechanism.

    Thapsigargin: An inhibitor of the sarco/endoplasmic reticulum Ca2±ATPase (SERCA), which indirectly affects calcium signaling.

Compared to these compounds, this compound is unique in its specific targeting of the NAADP receptor, making it a valuable tool for studying NAADP-mediated calcium signaling .

Properties

IUPAC Name

1-[3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31FN4O3/c1-38-27-11-10-19(16-20(27)18-34-12-14-35(15-13-34)26-9-5-3-7-23(26)31)28-29-22(17-25(33-28)30(36)37)21-6-2-4-8-24(21)32-29/h2-11,16,25,28,32-33H,12-15,17-18H2,1H3,(H,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHCEERDBRGPQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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